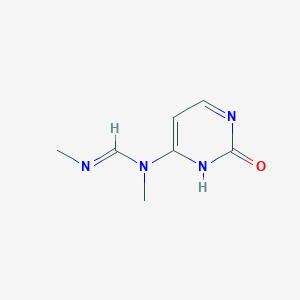
N,N'-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids and silica-supported solid acids, have been employed to improve the efficiency and yield of this reaction .
Industrial Production Methods
Industrial production of dihydropyrimidinones, including N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide, often involves the use of green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a cost-effective and environmentally friendly approach to the synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . Molecular docking studies have shown that the compound can bind to these enzymes, thereby disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be compared with other dihydropyrimidinones and related heterocyclic compounds:
Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity.
The uniqueness of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H10N4O |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N,N'-dimethyl-N-(2-oxo-1H-pyrimidin-6-yl)methanimidamide |
InChI |
InChI=1S/C7H10N4O/c1-8-5-11(2)6-3-4-9-7(12)10-6/h3-5H,1-2H3,(H,9,10,12) |
Clé InChI |
KEJWEIBJTLUAFJ-UHFFFAOYSA-N |
SMILES canonique |
CN=CN(C)C1=CC=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
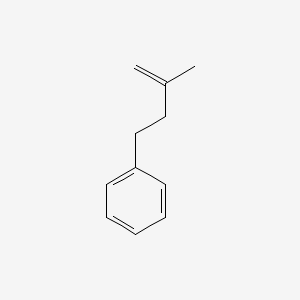
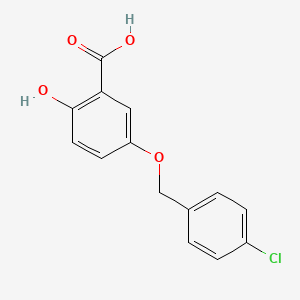

![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
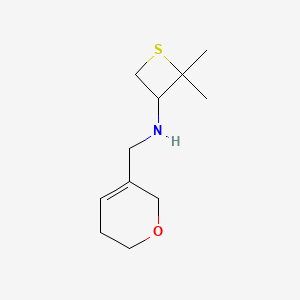
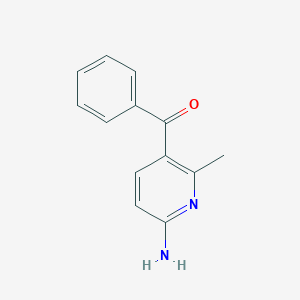
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
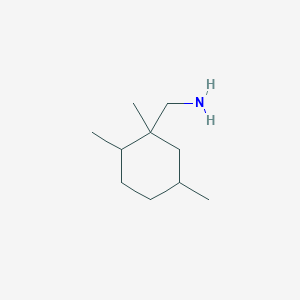
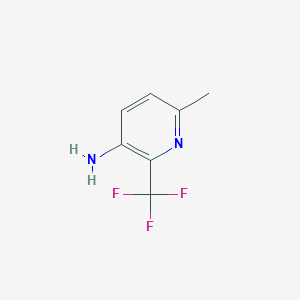
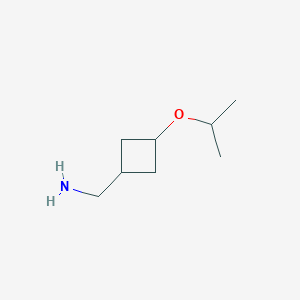
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)

